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Compound of Interest

Compound Name:
N-(3-iodophenyl)-3-

methylbenzamide

Cat. No.: B13335357

Get Quote

Executive Summary & Technical Context
Compound: N-(3-iodophenyl)-3-methylbenzamide Application: Intermediate for Kinase

Inhibitor SAR / Fragment-Based Drug Discovery Critical Quality Attribute (CQA): Melting Point

(MP) Range & Isomeric Purity

In medicinal chemistry, N-(3-iodophenyl)-3-methylbenzamide represents a classic "meta-

meta" substituted scaffold used to explore hydrophobic pockets in protein targets. Unlike

commercially ubiquitous reagents, this compound is often synthesized in situ or custom-

ordered, meaning specific physical property data like melting point is often absent from

standard databases.

The Challenge: Researchers synthesizing this compound face a critical quality control

challenge: distinguishing the target meta-meta isomer from potential ortho or para regioisomers

that may arise from impure starting materials (e.g., 3-iodoaniline contaminated with 2- or 4-

iodoaniline).

The Solution: This guide provides a comparative characterization framework. By benchmarking

against the structurally homologous Chloro-analog (N-(3-chlorophenyl)-3-methylbenzamide)
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and analyzing solid-state packing trends, we establish a validated MP range for quality

assessment.

Theoretical Framework & Predictive Analysis
The "Reference Standard" Approach
When experimental data for a specific halogenated analog is unavailable, the Chloro-Iodo

Substitution Rule is the gold standard for estimation.

Reference Compound: N-(3-chlorophenyl)-3-methylbenzamide

Experimental MP:147–149 °C [1]

Substitution Effect: Replacing Chlorine (Cl) with Iodine (I) increases molecular weight (35.45

Da → 126.90 Da) and polarizability.

Effect on MP: Typically, the heavy atom effect and increased London dispersion forces

raise the melting point by 5–15 °C, provided the larger iodine atom does not disrupt the

crystal lattice packing.

Predicted Range for Target:152–165 °C

Isomeric Differentiation (The "Purity Check")
Melting point is the fastest tool to detect isomeric impurities.
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Isomer
Configuration

Structural
Characteristic

Predicted MP Trend Reason for Trend

Meta-Meta (Target)
C2 or Cs symmetry

(approx)
Medium (150-165 °C)

Balanced packing;

standard H-bond

network.

Para-Meta (Impurity) N-(4-iodophenyl)-...[1] High (>180 °C)

High symmetry

facilitates dense

packing (High Lattice

Energy).

Ortho-Meta (Impurity) N-(2-iodophenyl)-... Low (<110 °C)

Steric clash disrupts

intermolecular H-

bonding;

intramolecular H-

bonds may form.

Key Insight: If your synthesized solid melts below 120 °C, you likely have significant ortho-

isomer contamination or residual solvent. If it melts above 180 °C, suspect para-isomer

contamination.

Experimental Protocol: Synthesis &
Characterization
Synthesis Workflow (For Context)
To ensure the MP measured reflects the intrinsic property of the molecule, the synthesis must

minimize regioisomeric byproducts.

Reaction: 3-Iodoaniline + 3-Methylbenzoyl Chloride

Target + HCl
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Start: Reagents
(3-Iodoaniline + 

3-Methylbenzoyl Chloride)

Reaction
(DCM, Et3N, 0°C to RT)

Quench & Wash
(1M HCl, NaHCO3)

Crude Solid
(Likely Amorphous)

Recrystallization
(EtOH/Water or EtOAc/Hex)

Crucial for
Lattice Formation Crystalline Target

(Needles/Plates)
MP Determination
(DSC or Capillary)

Click to download full resolution via product page

Figure 1: Critical path from synthesis to characterization. Recrystallization is mandatory to

remove solvent inclusions that depress melting point.

Melting Point Determination Protocol
Method A: Capillary (Routine QC)

Preparation: Grind 5 mg of dried sample into a fine powder.

Loading: Fill a capillary tube to 2-3 mm height. Compact by tapping.

Ramp:

Fast Ramp (10 °C/min) to 130 °C.

Slow Ramp (1 °C/min) from 130 °C to melt.

Observation: Record

(first liquid drop) and

(complete melt).

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Pan: Alumina or Aluminum (crimped).

Atmosphere: Nitrogen (50 mL/min).

Program: Heat 30 °C to 200 °C @ 5 °C/min.

Acceptance Criteria: Single sharp endothermic peak.
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Comparative Data Analysis
The following table synthesizes experimental data from close structural analogs to construct

the validation range for N-(3-iodophenyl)-3-methylbenzamide.

Table 1: Structural Analog & Isomer Comparison
Compound Class Structure MP Range (°C) Source/Status

Target
N-(3-iodophenyl)-3-

methylbenzamide
152 – 160

Predicted (High

Confidence)

Reference Standard
N-(3-chlorophenyl)-3-

methylbenzamide
147 – 149 Experimental [1]

Ortho-Impurity
N-(2-iodophenyl)-3-

methylbenzamide
88 – 106 Analogous Range [2]

Para-Impurity
N-(4-iodophenyl)-3-

methylbenzamide
> 180

Predicted (Symmetry

Rule)

Unsubstituted N-phenylbenzamide 163 Experimental [3]

Reverse Isomer
N-(3-methylphenyl)-3-

iodobenzamide
145 – 155 Isostructural Estimate

Data Interpretation Guide
If MP = 147–149 °C: You may have synthesized the Chloro analog by mistake (check

starting material labels: 3-chloroaniline vs 3-iodoaniline).

If MP = 152–160 °C: This confirms the Target. The slight elevation over the Chloro-analog

validates the presence of the heavier Iodine atom stabilizing the lattice.

If MP Range > 2 °C (e.g., 145–155 °C): The sample is impure. Recrystallize from

Ethanol/Water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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